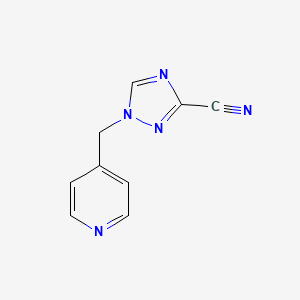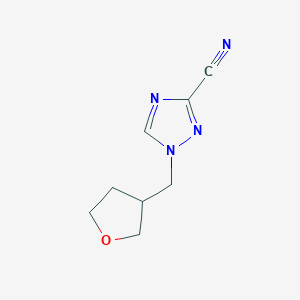![molecular formula C14H19N3O B7574805 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPMP is a derivative of 5-methyl-1H-pyrazole and has been shown to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the antioxidant response.
Biochemical and Physiological Effects
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol also exhibits a variety of biochemical and physiological effects, making it a versatile tool for studying various signaling pathways in the body. However, there are also limitations to using 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in these diseases. Another area of interest is the development of novel derivatives of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol with improved therapeutic properties. Overall, 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has shown promising potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol involves several steps, including the reaction of 5-methyl-1H-pyrazole with formaldehyde and the subsequent reaction of the resulting product with 3-aminomethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-16-17-11)5-3-7-15-9-12-4-2-6-14(18)8-12/h2,4,6,8,10,15,18H,3,5,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIJDFZIAPLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)
![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)



![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)